molecular formula C14H26O2 B1619759 isopropyl undecylenate CAS No. 5459-98-3

isopropyl undecylenate

Cat. No.: B1619759
CAS No.: 5459-98-3
M. Wt: 226.35 g/mol
InChI Key: SJMKHCGKNIXLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl undecylenate (CAS 5459-98-3), also known as isopropyl 10-undecenoate, is an ester derived from undecylenic acid (11-carbon monounsaturated fatty acid) and isopropyl alcohol. It is widely utilized in cosmetics and personal care formulations as an emollient, solvent, or carrier due to its lightweight texture and compatibility with skin lipids . Its chemical structure (C14H26O2) includes a branched isopropyl group and a terminal double bond in the undecylenic acid chain, contributing to its stability and solubility in nonpolar matrices .

Properties

CAS No.

5459-98-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

propan-2-yl undec-10-enoate

InChI

InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h4,13H,1,5-12H2,2-3H3

InChI Key

SJMKHCGKNIXLKH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CCCCCCCCC=C

Canonical SMILES

CC(C)OC(=O)CCCCCCCCC=C

Other CAS No.

5459-98-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 1-methylethyl ester typically involves the esterification of 10-undecenoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Hydrolysis Reactions

Isopropyl undecylenate undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

(CH3)2CHOCO(CH2)8CH=CH2+H2OH+Undecylenic acid+Isopropyl alcohol\text{(CH}_3\text{)}_2\text{CHOCO(CH}_2\text{)}_8\text{CH=CH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Undecylenic acid} + \text{Isopropyl alcohol}

  • Conditions: Reflux with HBF~4~ or HCl in aqueous ethanol .

  • Applications: Regeneration of undecylenic acid for reuse in industrial processes.

Base-Catalyzed Hydrolysis (Saponification)

(CH3)2CHOCO(CH2)8CH=CH2+NaOHNa+−OCO(CH2)8CH=CH2+(CH3)2CHOH\text{(CH}_3\text{)}_2\text{CHOCO(CH}_2\text{)}_8\text{CH=CH}_2 + \text{NaOH} \rightarrow \text{Na}^+\text{−OCO(CH}_2\text{)}_8\text{CH=CH}_2 + \text{(CH}_3\text{)}_2\text{CHOH}

  • Kinetics: Faster than acid hydrolysis due to nucleophilic attack by OH⁻ .

Thermal Decomposition

At elevated temperatures (>160°C), this compound may decompose via:

  • Decarboxylation: Release of CO~2~ and formation of alkenes.

  • Isopropyl Alcohol Elimination: Regeneration of undecylenic acid anhydrides .

Thermal Stability Data (Extrapolated):

Decomposition PathwayTemperature (°C)Major Products
Ester Pyrolysis160–200Undecylenic acid, Propene
Oxidative Degradation>200CO~2~, H~2~O, Short-chain aldehydes

Functionalization via Double Bond

The C10–C11 double bond in the undecylenate chain enables addition reactions:

Hydrogenation

(CH3)2CHOCO(CH2)8CH=CH2+H2Pd/C(CH3)2CHOCO(CH2)10CH3\text{(CH}_3\text{)}_2\text{CHOCO(CH}_2\text{)}_8\text{CH=CH}_2 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{(CH}_3\text{)}_2\text{CHOCO(CH}_2\text{)}_{10}\text{CH}_3

  • Catalyst: Palladium on carbon (Pd/C) at 50–100 psi H~2~ .

  • Application: Production of saturated esters for enhanced oxidative stability.

Epoxidation

(CH3)2CHOCO(CH2)8CH=CH2+H2O2HCOOHEpoxide derivative\text{(CH}_3\text{)}_2\text{CHOCO(CH}_2\text{)}_8\text{CH=CH}_2 + \text{H}_2\text{O}_2 \xrightarrow{\text{HCOOH}} \text{Epoxide derivative}

  • Conditions: Performic acid generated in situ from formic acid and H~2~O~2~ .

Transesterification

This compound reacts with higher alcohols (e.g., methanol) to yield methyl undecylenate:

(CH3)2CHOCO(CH2)8CH=CH2+CH3OHCH3OCO(CH2)8CH=CH2+(CH3)2CHOH\text{(CH}_3\text{)}_2\text{CHOCO(CH}_2\text{)}_8\text{CH=CH}_2 + \text{CH}_3\text{OH} \rightleftharpoons \text{CH}_3\text{OCO(CH}_2\text{)}_8\text{CH=CH}_2 + \text{(CH}_3\text{)}_2\text{CHOH}

  • Equilibrium Control: Excess methanol drives reaction completion .

Biological and Industrial Relevance

  • Antifungal Activity: Undecylenate derivatives exhibit moderate activity against Trichophyton rubrum and Candida albicans (MIC 512 µg/mL) .

  • Plasticizer Applications: Utilized in polymer formulations to improve flexibility .

Scientific Research Applications

isopropyl undecylenate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-undecenoic acid, 1-methylethyl ester involves its interaction with cell membranes and enzymes. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

The following table compares isopropyl undecylenate with analogous esters based on molecular properties, applications, and regulatory status:

Compound CAS Number Molecular Formula Key Applications Regulatory Notes
This compound 5459-98-3 C14H26O2 Cosmetics (emollient), topical formulations Complies with EU REACH; no SVHC designation
Isopropyl Palmitate 142-91-6 C19H38O2 Skincare (thickener), pharmaceutical bases REACH-registered; low ecotoxicity
Methyl Undecylenate 112-38-9 C12H22O2 Industrial lubricants, plasticizers Limited cosmetic use due to higher volatility
Glyceryl Undecylenate 2986-55-8 C14H24O4 Antimicrobial formulations, wound care FDA-approved for OTC antifungal products
Boldenone Undecylenate 13103-34-9 C30H44O3 Veterinary steroids (anabolic agent) Controlled substance; banned in human sports

Key Findings:

  • Solubility & Stability : this compound exhibits superior oxidative stability compared to methyl undecylenate due to its branched isopropyl group, which reduces susceptibility to hydrolysis . Glyceryl undecylenate, however, has higher polarity, making it suitable for aqueous formulations .
  • Toxicity Profile: Unlike boldenone undecylenate (a steroid ester), this compound lacks systemic toxicity risks in cosmetic applications, as confirmed by ECHA’s Read-Across Assessment Framework (RAAF) .

Functional Comparison in Formulations

Cosmetic Performance

  • Emolliency : this compound provides a less greasy feel than isopropyl palmitate, making it preferable in serums and lightweight lotions .
  • Antimicrobial Activity : Glyceryl undecylenate outperforms this compound in antifungal efficacy due to its glycerol moiety, which enhances skin penetration .

Industrial Use

  • Plasticizer Efficiency : Methyl undecylenate’s lower molecular weight improves flexibility in polymers but is less thermally stable than this compound .

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